Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)
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Overview
Description
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) is a complex organic compound with a unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) typically involves multi-step organic reactions. One common method is the Ugi four-component reaction (Ugi 4-CR), which allows for the formation of tricyclic systems such as pyrazino[2,1-a]isoindole . This reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Medicine
In medicine, Pyrazino[2,1-a]isoindole derivatives are investigated for their therapeutic potential. These compounds may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, materials engineering, and other industrial processes .
Mechanism of Action
The mechanism of action of Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9CI): This compound has a similar tricyclic structure but differs in the position of the methyl group.
Pyrazino[2,1-a]isoquinoline: Another tricyclic compound with a similar core structure but different ring fusion.
Uniqueness
Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9CI) is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-methyl-3,4,6,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-13-6-7-14-8-10-4-2-3-5-11(10)12(14)9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
HEKLTJNYTBKHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
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